

N,N-Diphenyl-4-methoxybenzamide: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>N,N-Diphenyl-4-methoxybenzamide</i>
Cat. No.:	B099281

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diphenyl-4-methoxybenzamide, a tertiary amide featuring a methoxy-substituted benzoyl group and two phenyl substituents on the nitrogen atom, has emerged as a valuable and versatile precursor in organic synthesis. Its unique structural characteristics and reactivity profile make it an important building block for the construction of complex molecular architectures, including nonlinear optical materials and scaffolds with potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and synthetic applications of **N,N-Diphenyl-4-methoxybenzamide**, with a focus on its role as a precursor. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways are presented to facilitate its use in research and development.

Introduction

The benzamide functional group is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The ability to selectively modify the substituents on both the carbonyl carbon and the nitrogen atom provides a powerful handle for fine-tuning the steric and electronic properties of the molecule. **N,N-Diphenyl-4-methoxybenzamide**, with its electron-donating methoxy group and bulky diphenylamino moiety, offers a unique combination of features that can be exploited in a variety of chemical

transformations. This guide will delve into the synthesis of this precursor and explore its utility in the creation of novel organic compounds.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a precursor is paramount for its effective use in synthesis. The key data for **N,N-Diphenyl-4-methoxybenzamide** are summarized below.

Property	Value
Molecular Formula	C ₂₀ H ₁₇ NO ₂
Molecular Weight	303.36 g/mol
CAS Number	16034-40-5
Appearance	White to off-white crystalline solid
Melting Point	140-142 °C
Solubility	Soluble in dichloromethane, chloroform, THF

Table 1: Physicochemical Properties of **N,N-Diphenyl-4-methoxybenzamide**

The spectroscopic data provides confirmation of the compound's structure and purity.

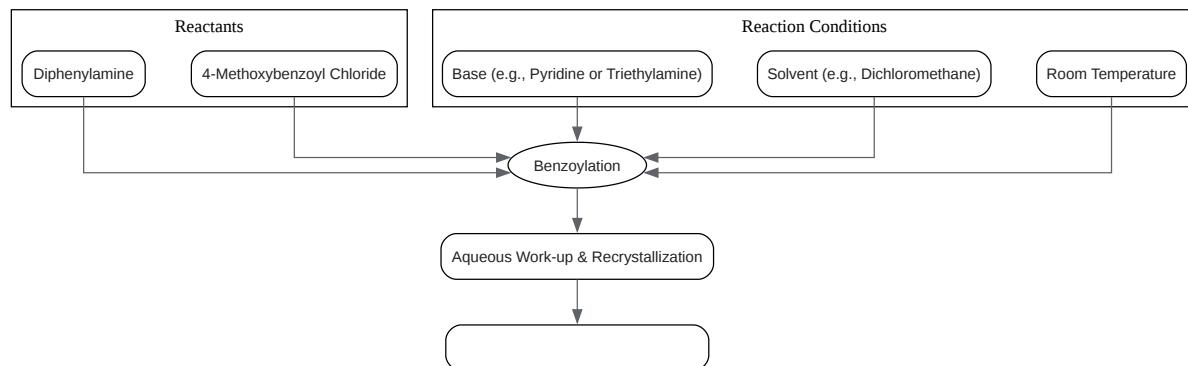

Spectroscopic Technique	Key Data and Assignments
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 7.30-7.10 (m, 10H, Ar-H of diphenylamino), 6.95 (d, J=8.8 Hz, 2H, Ar-H ortho to OMe), 6.75 (d, J=8.8 Hz, 2H, Ar-H meta to OMe), 3.80 (s, 3H, OCH ₃)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ (ppm): 169.5 (C=O), 161.0 (C-OMe), 143.0 (ipso-C of N-Ph), 130.0 (Ar-C), 129.0 (Ar-C), 128.5 (Ar-C), 127.0 (Ar-C), 113.5 (Ar-C), 55.5 (OCH ₃)
FTIR (KBr, cm ⁻¹)	ν : 1656 (C=O stretching, amide I), 1245 (C-O stretching, ether), 1595, 1490 (C=C aromatic stretching)

Table 2: Spectroscopic Data for **N,N-Diphenyl-4-methoxybenzamide**

Synthesis of N,N-Diphenyl-4-methoxybenzamide

The most common and efficient method for the synthesis of **N,N-Diphenyl-4-methoxybenzamide** is the benzoylation of diphenylamine with 4-methoxybenzoyl chloride.[\[1\]](#)

Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **N,N-Diphenyl-4-methoxybenzamide**.

Detailed Experimental Protocol

Materials:

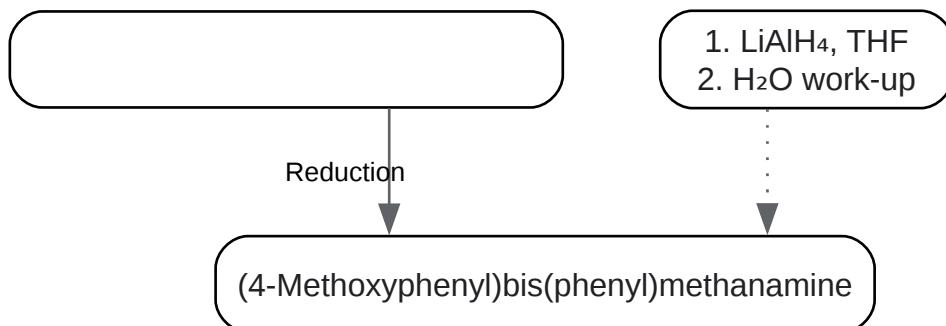
- Diphenylamine (1.0 eq)
- 4-Methoxybenzoyl chloride (1.05 eq)
- Pyridine (1.1 eq) or Triethylamine (1.5 eq)
- Dichloromethane (DCM), anhydrous
- Deionized water
- Saturated sodium bicarbonate solution
- Brine

- Anhydrous magnesium sulfate
- Ethanol for recrystallization

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylamine in anhydrous dichloromethane.
- Add the base (pyridine or triethylamine) to the solution and cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of 4-methoxybenzoyl chloride in anhydrous dichloromethane to the stirred mixture.
- Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding deionized water.
- Separate the organic layer and wash it sequentially with 1 M HCl solution, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent such as ethanol to afford **N,N-Diphenyl-4-methoxybenzamide** as a crystalline solid.[\[1\]](#)

Quantitative Data:


- Yield: Typically >80%[\[1\]](#)
- Purity: >97% after recrystallization

N,N-Diphenyl-4-methoxybenzamide as a Precursor in Organic Synthesis

The reactivity of **N,N-Diphenyl-4-methoxybenzamide** can be harnessed to synthesize a variety of other molecules. The amide functionality can undergo reduction, and the aromatic rings can be subjected to further functionalization.

Reduction of the Amide Carbonyl

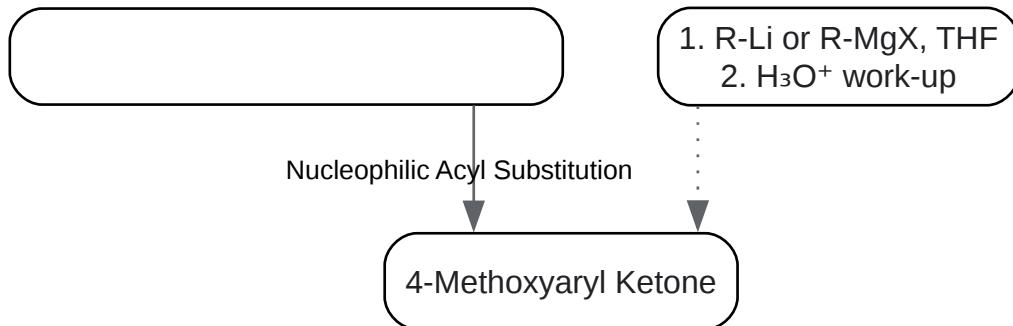
The reduction of the tertiary amide to the corresponding tertiary amine is a valuable transformation. While specific literature on the reduction of **N,N-Diphenyl-4-methoxybenzamide** is not abundant, a general and powerful method for this conversion is the use of strong reducing agents like lithium aluminum hydride (LiAlH_4).^[2]

[Click to download full resolution via product page](#)

Caption: Proposed reduction of **N,N-Diphenyl-4-methoxybenzamide**.

Proposed Experimental Protocol (Analogous to general amide reductions):

Materials:


- **N,N-Diphenyl-4-methoxybenzamide** (1.0 eq)
- Lithium aluminum hydride (LiAlH_4) (2.0-3.0 eq)
- Anhydrous tetrahydrofuran (THF)
- Deionized water
- 15% aqueous sodium hydroxide solution
- Anhydrous magnesium sulfate

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend LiAlH_4 in anhydrous THF.
- Slowly add a solution of **N,N-Diphenyl-4-methoxybenzamide** in anhydrous THF to the LiAlH_4 suspension at 0 °C.
- After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.
- Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of deionized water, followed by 15% aqueous sodium hydroxide solution, and then more deionized water (Fieser workup).
- Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.
- Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
- Purify the product by column chromatography on silica gel.

Synthesis of Ketones via Reaction with Organometallic Reagents

Tertiary amides can react with organolithium or Grignard reagents to form ketones upon acidic workup. The diphenylamino group can act as a leaving group in the tetrahedral intermediate.

[Click to download full resolution via product page](#)

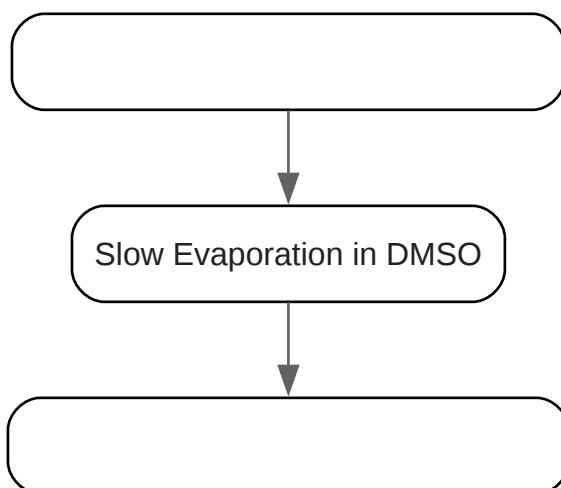
Caption: Proposed synthesis of ketones from the title compound.

Proposed Experimental Protocol (General):

Materials:

- **N,N-Diphenyl-4-methoxybenzamide** (1.0 eq)
- Organolithium reagent (e.g., phenyllithium) or Grignard reagent (e.g., phenylmagnesium bromide) (1.1 eq)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Ethyl acetate
- Anhydrous magnesium sulfate

Procedure:


- In a flame-dried flask under an inert atmosphere, dissolve **N,N-Diphenyl-4-methoxybenzamide** in anhydrous THF and cool to -78 °C.
- Slowly add the organometallic reagent to the stirred solution.
- Maintain the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature.
- Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
- Purify the resulting ketone by column chromatography or recrystallization.

Precursor to Bioactive Molecules and Functional Materials

While direct applications of **N,N-Diphenyl-4-methoxybenzamide** as a precursor in complex multi-step syntheses are not extensively documented, the broader class of N-phenylbenzamides are key intermediates in the synthesis of various bioactive compounds, including antiviral agents.^[3] For instance, derivatives of N-phenylbenzamide have shown promising activity against Enterovirus 71.^[3] The synthesis of these compounds often involves the condensation of a substituted benzoic acid with a substituted aniline.

Furthermore, **N,N-Diphenyl-4-methoxybenzamide** has been successfully employed in the synthesis of organic nonlinear optical (NLO) materials.^[1] Single crystals of this compound, grown by slow evaporation, have been shown to exhibit second harmonic generation (SHG) efficiency.^[1]

Synthetic Pathway to NLO Materials:

[Click to download full resolution via product page](#)

Caption: Pathway to nonlinear optical materials.

Conclusion

N,N-Diphenyl-4-methoxybenzamide is a readily accessible and synthetically useful precursor. Its preparation via a straightforward benzoylation reaction, coupled with its potential for further

transformations such as reduction and reaction with organometallic reagents, makes it a valuable tool for organic chemists. Its demonstrated application in the synthesis of nonlinear optical materials and the relevance of the broader N-phenylbenzamide scaffold in medicinal chemistry underscore its importance in both materials science and drug discovery. The detailed protocols and data presented in this guide are intended to facilitate the exploration of **N,N-Diphenyl-4-methoxybenzamide** in a variety of synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [N,N-Diphenyl-4-methoxybenzamide: A Versatile Precursor in Modern Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b099281#n-n-diphenyl-4-methoxybenzamide-as-a-precursor-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com